4-Hexen-1-yne, (4E)-
Overview
Description
4-Hexen-1-yne, (4E)- is an organic compound with the molecular formula C₆H₈. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known as (E)-4-Hexen-1-yne, indicating the specific geometric configuration of the double bond in the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexen-1-yne, (4E)- can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with alkenyl halides using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to 60°C.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-1-yne, (4E)- may involve the use of larger-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-1-yne, (4E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Reagents such as sodium amide (NaNH₂) and organolithium compounds are often used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkenes and alkynes.
Scientific Research Applications
4-Hexen-1-yne, (4E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexen-1-yne, (4E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne group, which can undergo addition reactions with electrophiles and nucleophiles. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-yne, (Z)-: A stereoisomer with a different geometric configuration of the double bond.
Hex-4-en-1-yne: A compound with a similar structure but without the specific (E)-configuration.
Uniqueness
4-Hexen-1-yne, (4E)- is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Properties
IUPAC Name |
hex-4-en-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNEPDKUYQIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334384 | |
Record name | 4-Hexen-1-yne, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100245-64-5, 31516-63-9 | |
Record name | 4-Hexen-1-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100245-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexen-1-yne, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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